molecular formula C7H13NO3S B074173 N-Acetyl-D-methionine CAS No. 1109-92-8

N-Acetyl-D-methionine

Cat. No. B074173
CAS RN: 1109-92-8
M. Wt: 191.25 g/mol
InChI Key: XUYPXLNMDZIRQH-ZCFIWIBFSA-N
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Description

N-Acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine . It is a D-methionine derivative, a N-acetyl-D-amino acid, and a N-acetylmethionine . It is a conjugate acid of a N-acetyl-D-methionine (1-) and an enantiomer of a N-acetyl-L-methionine .


Synthesis Analysis

N-acetyl-DL-methionine can be produced by lipase-catalyzed resolution . A lipase from Brucella thiophenivorans was found to exhibit high activity and excellent enantioselectivity toward N-Ac-DL-MetOMe to produce the key chiral intermediate N-acetyl-L-methionine methyl ester (N-Ac-L-MetOMe) .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-methionine is C7H13NO3S . The IUPAC name is (2R)-2-acetamido-4-methylsulfanylbutanoic acid . The InChI is InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-D-methionine is 191.25 g/mol . The computed descriptors include IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .

Scientific Research Applications

  • N-Terminal Acetylation and Protein Interactions : N-terminal acetylation of the E2 enzyme, Ubc12, affects ubiquitin-like protein Nedd8's ligation to Cul1. This process involves the N-terminal acetyl-methionine being buried in a hydrophobic pocket in the E3, Dcn1, thus promoting cullin neddylation. This illustrates the role of N-terminal acetylation in mediating protein interactions (Scott et al., 2011).

  • Nitrogen Retention with N-acetyl-L-Methionine : N-acetyl-L-Methionine was found to be as beneficial as L-Methionine in improving nitrogen balance in human metabolic studies. This highlights its potential role in dietary supplementation and its metabolic effects (Zezulka & Calloway, 1976).

  • N-Terminal Acetylation and Protein Degradation : Studies show that N-terminal acetylation of the Met residue can act as a degradation signal (degron), targeted by the Doa10 ubiquitin ligase. This suggests a significant role in protein turnover and cellular protein degradation processes (Hwang et al., 2010).

  • Enzymatic Activities : The research on N-acetyl-D-methionine has also extended to studies on enzyme kinetics and characteristics. For instance, the identification of a new gene in Variovorax paradoxus encoding N-acyl-D-amino acid amidohydrolase, which is involved in D-amino acid production, underscores the importance of N-acetyl-D-methionine in enzymatic reactions and metabolic pathways (Lin et al., 2002).

Safety And Hazards

N-Acetyl-D-methionine should not be released into the environment . It is recommended to avoid dust formation, avoid breathing vapors or mists, avoid contact with skin, eyes, or clothing, and avoid ingestion . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

(2R)-2-acetamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030786
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-methionine

CAS RN

1509-92-8
Record name N-Acetyl-D-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1509-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylmethionine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-methionine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLMETHIONINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
TT Daabees, DW Andersen, WL Zike… - The Journal of …, 1984 - academic.oup.com
… Absorbed N-acetyl-D-methionine is probably cleared to the glomerular filtrate and excreted. However, urinary excretion was not measured in this study. Our N-acetyl-D-methionine data …
Number of citations: 22 academic.oup.com
JT Rotruck, RW Boggs - The Journal of Nutrition, 1975 - Elsevier
… N-acetyl-D-methionine was not readily cleaved to acetate and o-methionine. This was consistent with our obser vation that N-acetyl-D-methionine … Cleavage of N-acetyl-D-methionine by …
Number of citations: 35 www.sciencedirect.com
RW Boggs, JT Rotruck, RA Damico - The Journal of Nutrition, 1975 - academic.oup.com
… Our work clearly establishes that N-acetyl-D-methionine is not … L-me thionine, does not hydrolyze N-acetyl-Dmethionine. … growing rat, and that N-acetyl-D-methionine is not a source of …
Number of citations: 42 academic.oup.com
RJ Kadner - Journal of bacteriology, 1977 - Am Soc Microbiol
The transport and utilization of D-methionine was investigated in several strains of Escherichia coli K-12. Wild-type cells exhibit a single transport system with a Km of 1.16 muM. This …
Number of citations: 60 journals.asm.org
M Pokorny, E Marčenko, D Keglević - Phytochemistry, 1970 - Elsevier
… The finding that the baker's yeast metabolizes L-methionine partly into N-acetyl-Dmethionine seems to be of particular interest and could be explained as the result of an enzymic …
Number of citations: 60 www.sciencedirect.com
GM Mkrtchyan, SG Petrosyan, SA Dadayan… - Biotechnology in …, 2005 - elibrary.ru
… The resulting solution of N-acetyl-D-methionine free of an L-methionine admixture was … Chemical hydrolysis N-acetyl-D-methionine. The hydrolysis of N-acetyl-D-methionine was carried …
Number of citations: 0 elibrary.ru
M Friedman, MR Gumbmann - The Journal of nutrition, 1988 - academic.oup.com
… , Rotruck and Damico (49, 50) reported that weight gain in rats fed heated soy protein isolate furnishing 10% dietary protein was unaffected by the addition of N-acetyl-Dmethionine. …
Number of citations: 46 academic.oup.com
DH Baker - The Journal of Nutrition, 1979 - Elsevier
… N-acetyl-D-methionine in excess depressed growth only … • N-acetyl-D-methionine •spleen iron •crystalline … enzyme needed to hydrolyze N-acetyl-D-methionine to acetate and o-…
Number of citations: 28 www.sciencedirect.com
W Liu, D Tang, R Shi, J Lian, L Huang… - Biotechnology and …, 2019 - Wiley Online Library
… Firstly, via disruption of HPA3 encoding d-amino acid-N-acetyltransferase, d-methionine was accumulated in vivo and no N-acetyl-d-methionine production was observed. Further, …
Number of citations: 17 onlinelibrary.wiley.com
LD Stegink, LJ Filer Jr, GL Baker - The Journal of Nutrition, 1980 - Elsevier
… He reported that N-acetylD-methionine is also taken up by mucosal transport sites. However… , and is released to the serosal side as Nacetyl-D-methionine. If NALM is handled in this …
Number of citations: 42 www.sciencedirect.com

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